molecular formula C6H11NO2 B14907454 6,8-Dioxabicyclo[3.2.1]octan-4-amine

6,8-Dioxabicyclo[3.2.1]octan-4-amine

Cat. No.: B14907454
M. Wt: 129.16 g/mol
InChI Key: HEZDNJVPYRIMLE-UHFFFAOYSA-N
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Description

6,8-Dioxabicyclo[3.2.1]octan-4-amine is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

6,8-dioxabicyclo[3.2.1]octan-4-amine

InChI

InChI=1S/C6H11NO2/c7-5-2-1-4-3-8-6(5)9-4/h4-6H,1-3,7H2

InChI Key

HEZDNJVPYRIMLE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2OCC1O2)N

Origin of Product

United States

The Role of Bicyclic Amine Scaffolds in Advanced Organic Synthesis

Bicyclic amine scaffolds are foundational structures in modern medicinal chemistry, prized for the unique three-dimensional arrangements they introduce into molecules. The inherent rigidity of these scaffolds provides a level of conformational constraint that is highly sought after in drug design. acs.orgenamine.net This structural rigidity helps to minimize the loss of entropic energy when a molecule binds to its target, which can contribute to higher affinity and specificity. acs.org

The move towards molecules with a higher fraction of sp³-hybridized carbon atoms—a concept often referred to as "escaping flatland"—has driven chemists to focus more on saturated bicyclic amines. researchgate.netacs.org These three-dimensional structures offer a more precise spatial arrangement of functional groups, which is critical for interaction with biological targets. researchgate.net For instance, bicyclo[1.1.1]pentylamines (BCPAs) have gained attention as bioisosteres for arylamines, offering potential improvements in metabolic stability, bioavailability, and excretion profiles. rsc.orgnih.gov The development of novel synthetic methods continues to expand the accessibility and variety of these complex scaffolds, enabling their incorporation into a wider range of potential drug candidates. researchgate.netmykhailiukchem.org

Stereochemical Attributes and Chirality in Drug Discovery and Materials Science

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in pharmacology and materials science. mhmedical.com The chirality of a molecule—its property of being non-superimposable on its mirror image—can dictate its biological activity. nih.gov The two mirror-image forms of a chiral molecule, known as enantiomers, can have identical physical properties in an achiral environment but often exhibit profoundly different effects within the chiral environments of biological systems, such as enzyme active sites and receptors. nih.govnih.gov

In drug discovery, one enantiomer of a chiral drug may produce the desired therapeutic effect, while the other (the distomer) could be inactive or even responsible for adverse effects. nih.gov Therefore, the ability to synthesize stereochemically pure compounds is of paramount importance. The defined and rigid stereochemistry of molecules like 6,8-Dioxabicyclo[3.2.1]octan-4-amine makes them valuable as chiral building blocks. By providing a fixed orientation of substituents, these scaffolds allow for the precise design of molecules that can fit into specific binding sites, potentially leading to more selective and effective drugs. nih.govijpsr.com

Biological Activities and Molecular Mechanisms

Interaction with Molecular Targets: Enzymes and Receptors

The 6,8-dioxabicyclo[3.2.1]octane framework serves as a key structural motif that facilitates interactions with a range of biological macromolecules, including enzymes and receptors. The specific binding of these compounds is dictated by their three-dimensional shape and the stereochemistry of their functional groups. The bicyclic system constrains the molecule into a rigid conformation, which can be advantageous for fitting into specific binding pockets on target proteins. This structural rigidity minimizes the entropic penalty upon binding, potentially leading to higher affinity interactions.

Derivatives of 6,8-dioxabicyclo[3.2.1]octan-4-amine have been designed to target monoamine transporters, such as the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). nih.govresearchgate.net In these cases, the core scaffold mimics the tropane-like structure found in other transporter ligands. nih.gov The amine group and other substituents on the bicyclic ring engage in crucial hydrogen bonding, electrostatic, and hydrophobic interactions with amino acid residues within the transporter's binding sites. d-nb.info Furthermore, modifications to the core structure, such as the introduction of diol functionalities, have enabled the targeting of specific cell-surface receptors like the asialoglycoprotein receptor (ASGPR), which recognizes terminal galactose or N-acetylgalactosamine residues on glycoproteins. nih.gov

Modulation of Enzyme and Receptor Activity

The interaction of 6,8-dioxabicyclo[3.2.1]octane derivatives with their molecular targets leads to a modulation of the target's biological activity. By binding to transporters like DAT and SERT, these compounds can act as inhibitors, blocking the reuptake of neurotransmitters from the synaptic cleft. acs.org This inhibition increases the concentration and duration of action of neurotransmitters such as dopamine and serotonin in the synapse, which is the mechanism underlying their potential therapeutic effects in neurological and psychiatric disorders. nih.gov

In the context of receptor targeting, such as with ASGPR, the 6,8-dioxabicyclo[3.2.1]octane moiety acts as a targeting ligand. justia.comjustia.com When conjugated to a therapeutic agent, this ligand directs the entire molecule to cells expressing the target receptor, primarily hepatocytes in the case of ASGPR. nih.govpublichealthtoxicology.com Upon binding, the receptor-ligand complex is internalized by the cell through endocytosis. This mechanism does not necessarily modulate the receptor's intrinsic activity but rather utilizes its natural function for the targeted delivery of drugs, oligonucleotides, or imaging agents. nih.gov For enzymes, such as HIV-1 integrase, derivatives are designed to bind to the active site, often by chelating essential metal ions, thereby inhibiting the enzyme's catalytic function and disrupting the viral life cycle. nih.gov

Pharmacological Relevance of 6,8-Dioxabicyclo[3.2.1]octane Derivatives

The unique structural features and biological activities of 6,8-dioxabicyclo[3.2.1]octane derivatives have established their relevance in several areas of pharmacology.

Dopamine Transporter (DAT) Ligands

Alterations in dopamine transporter (DAT) density and function are implicated in several central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). nih.govresearchgate.net Consequently, compounds that selectively interact with DAT are of significant interest. Structurally related compounds, specifically 3-aza-6,8-dioxabicyclo[3.2.1]octanes, have been synthesized and evaluated as a new class of DAT ligands. nih.gov These tropane-like molecules show promising affinity for the human dopamine transporter (hDAT). nih.govresearchgate.net

Biological assays have demonstrated that derivatives with an aryl group substitution at the N-3 position possess significant affinity for monoamine transporters. nih.gov For instance, one particular compound in this series displayed a high affinity for DAT with an IC50 value of 21 nM. nih.govresearchgate.net This indicates a strong potential for these scaffolds in the development of novel therapeutics for dopamine-related CNS conditions. nih.gov

Compound IDSubstitutionTargetIC50 (nM)
5d N-3 ArylhDAT21

This table presents the binding affinity of a representative 3-aryl-3-aza-6,8-dioxabicyclo[3.2.1]octane derivative for the human dopamine transporter (hDAT).

Serotonin Transporter (SERT) Affinity

In addition to their affinity for DAT, 6,8-dioxabicyclo[3.2.1]octane derivatives have also been assessed for their interaction with the serotonin transporter (SERT). nih.govresearchgate.net The relative affinity for DAT versus SERT is a critical factor in determining the pharmacological profile and potential therapeutic applications of these compounds. High selectivity for DAT over SERT is often a desirable characteristic for medications targeting dopamine-specific pathways, as it can minimize side effects associated with serotonergic systems. nih.gov

In vitro binding assays using [3H]citalopram as the radioligand have been employed to determine the affinity of these compounds for the human serotonin transporter (hSERT). nih.govresearchgate.net Research has shown that certain 3-aryl-3-aza-6,8-dioxabicyclo[3.2.1]octane derivatives exhibit a notable degree of selectivity for DAT over SERT. nih.gov For example, the compound that showed a 21 nM affinity for DAT had a much lower affinity for SERT, with an IC50 value of 1042 nM, resulting in a selectivity ratio (SERT IC50 / DAT IC50) of approximately 50. nih.govresearchgate.net This selectivity underscores the potential for developing targeted DAT ligands based on this chemical scaffold. nih.gov

Compound IDTargetIC50 (nM)DAT/SERT Selectivity Ratio
5d hSERT1042~50

This table shows the binding affinity and DAT over SERT selectivity for a representative 3-aryl-3-aza-6,8-dioxabicyclo[3.2.1]octane derivative.

Asialoglycoprotein Receptor (ASGPR) Targeting for Targeted Delivery Systems

The asialoglycoprotein receptor (ASGPR) is a lectin predominantly expressed on the surface of hepatocytes that plays a crucial role in the clearance of glycoproteins from circulation. nih.govpublichealthtoxicology.com Its high density on liver cells makes it an ideal target for the delivery of therapeutic agents specifically to the liver. publichealthtoxicology.com Substituted 6,8-dioxabicyclo[3.2.1]octane-2,3-diol compounds have been developed as potent targeting agents for ASGPR. justia.comjustia.comgoogle.com

These molecules are designed to mimic the structure of N-acetylgalactosamine (GalNAc), a natural ligand for ASGPR. nih.gov The rigid bicyclic diol structure can enhance the interaction with the receptor compared to natural monosaccharide ligands. nih.gov By conjugating these ASGPR-targeting ligands to drugs, small interfering RNAs (siRNAs), or antisense oligonucleotides (ASOs), researchers can achieve efficient and selective delivery to hepatocytes. nih.gov This approach has significant potential for treating various liver diseases by increasing therapeutic efficacy and reducing systemic side effects. justia.comjustia.com Patents have been granted for these compounds and their use in targeted delivery systems. justia.comjustia.comgoogle.com

HIV-1 Integrase Inhibition

The human immunodeficiency virus type 1 (HIV-1) integrase is an essential enzyme for viral replication, as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.gov This makes it a prime target for the development of antiretroviral drugs. nih.govmdpi.com While specific research focusing exclusively on this compound derivatives as HIV-1 integrase inhibitors is limited in publicly available literature, the broader class of bicyclic compounds is of interest in antiviral drug design. nih.gov The general mechanism of integrase inhibitors involves binding to the enzyme's active site and chelating divalent metal ions (typically Mg2+) that are crucial for its catalytic activity. nih.gov The rigid scaffold of bicyclic structures can position the necessary functional groups in the correct orientation for effective chelation and interaction with the active site.

Squalene (B77637) Synthase Inhibition (Zaragozic Acids)

The 6,8-dioxabicyclo[3.2.1]octane core is a fundamental structural feature of zaragozic acids, a family of fungal metabolites that are potent inhibitors of squalene synthase. nih.govresearchgate.net Squalene synthase is a critical enzyme in the biosynthetic pathway of sterols, such as cholesterol in mammals and ergosterol (B1671047) in fungi. researchgate.net By inhibiting this enzyme, zaragozic acids effectively block the production of these essential sterols. researchgate.netwikipedia.org

The discovery of zaragozic acids, also known as squalestatins, stemmed from screening natural products for inhibitors of cholesterol biosynthesis. annualreviews.orgresearchgate.net These compounds possess a highly oxygenated 2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core. nih.gov The different members of the zaragozic acid family vary in the alkyl and acyl side chains attached to this core structure. annualreviews.org

The potent inhibitory activity of zaragozic acids against squalene synthase has positioned them as potential therapeutic agents for lowering cholesterol and as antifungal compounds. nih.govresearchgate.net Zaragozic acid A, for instance, has been shown to lower plasma cholesterol levels in primates. researchgate.netwikipedia.org

Compound Core Structure Mechanism of Action Therapeutic Potential
Zaragozic Acids (Squalestatins)4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acidInhibition of squalene synthaseCholesterol-lowering agents, Antifungal agents

Peptidomimetic Applications

The rigid bicyclic framework of this compound and its derivatives makes it a valuable scaffold in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides.

Dipeptide Isosteres and Reverse Turn Mimetics

Derivatives of the closely related 3-aza-6,8-dioxabicyclo[3.2.1]octane scaffold have been extensively studied as dipeptide isosteres and reverse turn mimetics. researchgate.netresearchgate.net These scaffolds can mimic the spatial arrangement of two adjacent amino acid residues in a peptide chain and induce reverse turns, which are critical secondary structures in peptides and proteins. researchgate.netsemanticscholar.org The constrained conformation of the bicyclic system provides a rigid template for mimicking these structures, which is advantageous for improving biological stability and potency compared to natural peptides. researchgate.netresearchgate.net

Integrin Binding Capability (e.g., αvβ3 and αvβ5 integrins)

Peptidomimetics incorporating the 3-aza-6,8-dioxabicyclo[3.2.1]octane core have been investigated for their ability to bind to integrins, a family of cell surface receptors involved in cell adhesion and signaling. researchgate.net Specifically, these compounds have been designed as antagonists for αvβ3 and αvβ5 integrins, which are implicated in processes such as angiogenesis and tumor metastasis. researchgate.netnih.gov By incorporating the recognition motif Arg-Gly-Asp (RGD) into cyclic peptidomimetics containing this bicyclic scaffold, researchers have developed ligands with micromolar affinity for these integrins. researchgate.netresearchgate.net The stereochemistry of the bicyclic scaffold plays a crucial role in determining the binding affinity and selectivity for different integrin subtypes. researchgate.net

HIV Protease Inhibition Studies

The 6,8-dioxabicyclo[3.2.1]octane framework has also been explored in the design of inhibitors for HIV protease, a key enzyme in the life cycle of the human immunodeficiency virus. researchgate.net A library of peptidomimetic scaffolds based on 6,8-dioxa-3-azabicyclo[3.2.1]octane was screened against HIV protease, leading to the identification of compounds with sub-micromolar inhibitory concentrations (IC50). researchgate.net The bicyclic acetal (B89532) portion of these molecules is thought to act as a transition state analogue, interacting with the catalytic aspartic acid residues in the active site of the enzyme. researchgate.net Further research has focused on incorporating substituted 8-oxabicyclo[3.2.1]octanol derivatives as P2 ligands in HIV-1 protease inhibitors, with several compounds exhibiting potent enzyme inhibitory and antiviral activity. osti.govnih.govnih.gov

Biocatalytic Applications

Role in Biocatalytic Transamination Reactions

The 6,8-dioxabicyclo[3.2.1]octane scaffold is central to important biocatalytic transamination reactions. Specifically, 6,8-dioxabicyclo[3.2.1]octan-4-one serves as a substrate for transaminase enzymes to produce the corresponding amine, this compound. google.com This enzymatic process offers a highly stereoselective route to chiral amines, which are valuable intermediates in the synthesis of pharmaceuticals. acs.orgacs.org

Recent studies have detailed the development of a biocatalytic transaminase reaction using an evolved and immobilized transaminase enzyme for the conversion of Cyrene™, a derivative of 6,8-dioxabicyclo[3.2.1]octan-4-one, to its amine. acs.orgacs.org This process is a key step in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor nemtabrutinib. acs.org The use of an immobilized enzyme allows for the reaction to be carried out in an organic solvent, which simplifies the isolation of the water-soluble amine product. acs.orgresearchgate.net

Substrate Enzyme Product Application
6,8-Dioxabicyclo[3.2.1]octan-4-oneTransaminaseThis compoundChiral intermediate for pharmaceuticals (e.g., nemtabrutinib)

Cellular and Subcellular Pathway Modulation

The unique three-dimensional structure of the 6,8-dioxabicyclo[3.2.1]octane core is instrumental in its interaction with biological macromolecules, leading to the modulation of various cellular and subcellular pathways.

Research into structurally related compounds suggests that the 6,8-dioxabicyclo[3.2.1]octane scaffold can influence signal transduction pathways. For instance, derivatives of the closely related 3-aza-6,8-dioxabicyclo[3.2.1]octane have been investigated as ligands for the dopamine transporter (DAT). nih.gov The dopamine transporter is a key protein in the regulation of dopaminergic signaling in the brain, and its modulation can have significant effects on neurological processes. The affinity of these compounds for DAT suggests a potential role in modulating dopamine reuptake and, consequently, synaptic dopamine levels.

One study on 3-aryl-3-aza-6,8-dioxabicyclo[3.2.1]octanes demonstrated their potential as a new class of DAT ligands, with some compounds showing high affinity and selectivity. nih.gov For example, a specific derivative displayed a significant inhibitory concentration (IC50) for DAT, indicating a potent interaction. nih.gov

Compound DerivativeTargetIC50 (nM)
3-Aryl-3-aza-6,8-dioxabicyclo[3.2.1]octane (Compound 5d)Dopamine Transporter (DAT)21
3-Aryl-3-aza-6,8-dioxabicyclo[3.2.1]octane (Compound 5d)Serotonin Transporter (SERT)1042

The metabolic fate of molecules containing the 6,8-dioxabicyclo[3.2.1]octane core has also been a subject of investigation. For example, ertugliflozin (B560060), a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor that features this bicyclic ketal motif, undergoes several metabolic transformations. doi.org The primary metabolic pathways for ertugliflozin include monohydroxylation, O-deethylation, and glucuronidation. doi.org This suggests that this compound could potentially be metabolized through similar enzymatic processes, such as oxidation by cytochrome P450 enzymes and conjugation reactions.

The modulation of signal transduction pathways and metabolic processes by 6,8-dioxabicyclo[3.2.1]octane derivatives can, in turn, affect broader aspects of cellular regulation and homeostasis. The ability of these compounds to interact with specific transporters and enzymes indicates their potential to influence the cellular environment.

Bicyclic acetals, in general, are recognized for their conformational rigidity and potential as pharmacophores that can bind effectively to biological targets. nih.gov This stable interaction can lead to the modulation of cellular functions. While direct evidence for the effect of this compound on cellular homeostasis is limited, the inhibition of lipid accumulation by other 6,8-dioxabicyclo[3.2.1]octane derivatives in 3T3-L1 cells suggests a potential role in regulating metabolic homeostasis. nih.gov

The budding yeast Saccharomyces cerevisiae is a valuable model organism for studying the effects of small molecules on eukaryotic cells. A study investigating the effects of a library of small bicyclic molecules, including scaffolds based on 3-aza-6,8-dioxabicyclo[3.2.1]octane, on the growth of various S. cerevisiae strains has been conducted. researchgate.net Such studies, known as chemical genetics, can provide insights into the cellular pathways affected by a compound by observing the growth phenotypes of different yeast strains, including wild-type and deletion mutants.

While the specific effects of this compound were not detailed in the available literature, the testing of a library of related compounds on S. cerevisiae indicates the biological activity of this class of molecules in a eukaryotic system. researchgate.net The growth inhibition of S. cerevisiae by certain amino acids when specific transporters are overexpressed is a known phenomenon used to study transporter activity and substrate specificity. nih.gov This suggests that if this compound interacts with amino acid transporters or related pathways, it could potentially influence yeast growth.

Computational and Spectroscopic Approaches in Structural and Reactivity Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become central to understanding the chiroptical properties and reaction energetics of the 6,8-dioxabicyclo[3.2.1]octane system.

Density Functional Theory (DFT) is a powerful computational method used to predict the optical rotation of chiral molecules, which is crucial for determining their absolute configuration. For the 6,8-dioxabicyclo[3.2.1]octane framework, DFT calculations have been successfully employed to predict the sign of the specific rotation ([α]D). biotools.us To achieve accurate and reliable results, these calculations often utilize large basis sets that include diffuse functions to minimize error. biotools.us Furthermore, the use of Gauge-Invariant Atomic Orbitals (GIAOs) is standard practice to ensure that the predicted rotations are independent of the origin of the coordinate system used in the calculation. biotools.us While the magnitude of the calculated rotation may differ from experimental values, the correct prediction of the sign is a significant achievement that aids in the structural elucidation of these bicyclic compounds. biotools.us

The environment of a molecule, particularly the solvent, can significantly influence its properties, including optical rotation. Computational models account for these environmental factors using various continuum solvation models. The Polarizable Continuum Model (PCM) and its variants, such as the Conductor-like Screening Model (COSMO) and the Conductor-like Polarizable Continuum Model (CPCM), are widely used. biotools.usresearchgate.net These models represent the solvent as a continuous medium with a defined dielectric constant, and the solute is placed within a cavity in this medium. researchgate.net Studies on 6,8-dioxabicyclo[3.2.1]octanes have demonstrated that the inclusion of solvent effects via the PCM model improves the agreement between theoretically calculated optical rotations and experimental measurements. biotools.us This improved accuracy underscores the importance of accounting for solute-solvent interactions in computational predictions. biotools.us

ModelDescriptionApplication Context
PCM Polarizable Continuum Model: Solute is placed in a cavity within a dielectric continuum representing the solvent.Improves agreement with experimental optical rotation values for 6,8-dioxabicyclo[3.2.1]octanes. biotools.us
CPCM Conductor-like PCM: A variation of PCM that simplifies the calculation of the solvent reaction field.A common and efficient method for accounting for solvent effects in quantum chemical calculations. researchgate.net
COSMO Conductor-like Screening Model: Treats the solvent as a conductor, simplifying electrostatic calculations.Used alongside PCM and CPCM for modeling solvent effects on molecular properties. biotools.us

The 6,8-dioxabicyclo[3.2.1]octane skeleton is known to undergo skeletal rearrangements, particularly when functionalized at the 4-position. researchgate.netfrontiersin.org DFT calculations have been applied to study the thermodynamics of these reactions, such as the acid-catalyzed rearrangement of related bicyclic systems. researchgate.net These computational analyses can predict the relative stabilities of different isomers by calculating their energy differences. researchgate.net In one such study, DFT calculations correctly suggested that the energy difference between the starting 6,8-dioxabicyclo[3.2.1]octane skeleton and the rearranged 2,8-dioxabicyclo[3.2.1]octane product was small. researchgate.net However, the models did not always correctly predict the major product at equilibrium, indicating that while DFT is a powerful tool, its predictions must be carefully validated against experimental results, as other factors like kinetics may play a decisive role. researchgate.net

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as a derivative of 6,8-dioxabicyclo[3.2.1]octan-4-amine, might interact with a biological target like an enzyme or receptor.

Studies have been conducted to design novel Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors based on the dioxabicyclo[3.2.1]octane scaffold. In this research, molecular docking software such as AutoDock Vina was used to predict the binding affinity and interaction patterns of designed molecules within the SGLT2 protein binding site. The 6,8-dioxabicyclo[3.2.1]octane framework has also been investigated as a bioisostere for other molecular groups in compounds targeting the N-methyl-D-aspartate (NMDA) receptor, where understanding ligand-receptor interactions is key. researchgate.net These docking simulations provide valuable insights into the binding modes and can guide the synthesis of new compounds with potentially improved biological activity. researchgate.net

TechniqueSoftware ExampleApplicationFinding
Molecular DockingAutoDock VinaPrediction of binding affinity of dioxabicyclo[3.2.1]octane derivatives to the SGLT2 protein. Designed molecules showed high binding affinity, suggesting potential as new lead compounds for SGLT2 inhibitors.
Bioisosterism StudyN/AUse of the 6,8-dioxabicyclo[3.2.1]octane scaffold in CNS-active arylamines. researchgate.netDerivatives showed low micromolar activity at the NMDA receptor complex. researchgate.net

Molecular Dynamics Simulations for Material Properties

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While specific MD studies on the bulk material properties of this compound are not widely documented, the technique is applied to understand the conformational stability and dynamics of systems containing the bicyclic scaffold. For instance, MD simulations have been used to confirm the stability of a ligand-protein complex over time, providing confidence in the binding modes predicted by molecular docking. researchgate.net In studies of related complex molecules, MD simulations followed by Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations have been used to correlate dynamic behavior with biological effects. nih.gov These applications demonstrate the utility of MD in assessing the dynamic stability and conformational preferences of molecules featuring the 6,8-dioxabicyclo[3.2.1]octane core in biological contexts. researchgate.netpageplace.de

Advanced Spectroscopic Methods for Mechanistic Elucidation

Alongside computational methods, advanced spectroscopic techniques are critical for confirming theoretical predictions and providing definitive structural information. Vibrational Circular Dichroism (VCD) is a powerful method for determining the absolute stereochemistry of chiral molecules in solution. dtic.mil

The absolute configuration of molecules containing the 6,8-dioxabicyclo[3.2.1]octane core has been successfully determined by comparing experimental VCD spectra with theoretical spectra predicted by DFT calculations. researchgate.netfrontiersin.org The process involves calculating the harmonic force fields and atomic axial tensors for a given enantiomer using a reliable functional, such as the hybrid B3LYP functional, which has shown excellent agreement with experimental results for this ring system. researchgate.net The calculated VCD spectrum is then compared to the experimental one; a match confirms the absolute configuration of the molecule. frontiersin.org This combination of experimental VCD and theoretical DFT provides an unambiguous method for stereochemical assignment. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment and conformational analysis of the rigid bicyclic system of this compound and its derivatives. Analysis of both ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants, and nuclear Overhauser effects (NOE), provides detailed insights into the stereochemistry and spatial arrangement of atoms.

The ¹³C NMR spectrum of the tosylate salt further corroborates the structure, with distinct chemical shifts for each carbon atom in the bicyclic system. rsc.org The chemical shifts of the carbons directly attached to the oxygen atoms (C1, C5, and C7) appear at lower field due to the deshielding effect of the electronegative oxygen atoms.

It is important to note that the protonation of the amine group in the tosylate salt will influence the chemical shifts of neighboring protons and carbons compared to the free amine. Specifically, the protons on C4 and adjacent carbons are expected to be shifted downfield in the salt form due to the electron-withdrawing effect of the -NH₃⁺ group.

¹H NMR Data for (1S,4S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-aminium 4-methylbenzene-1-sulfonate in DMSO-d₆ rsc.org

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
7.91 s NH₃⁺
7.48 d 8.1 Aromatic CH (Tosylate)
7.12 d 7.9 Aromatic CH (Tosylate)
5.39 s H-1
4.60 s H-5
3.90 d 7.3 H-7a
3.70 t 6.2 H-7b
3.15 br s H-4
2.29 s CH₃ (Tosylate)
1.91 – 1.74 m H-2, H-3
1.66 - 1.57 m H-2, H-3

¹³C NMR Data for (1S,4S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-aminium 4-methylbenzene-1-sulfonate in DMSO-d₆ rsc.org

Chemical Shift (δ) ppm Assignment
145.65 Aromatic Cq (Tosylate)
137.62 Aromatic Cq (Tosylate)
128.04 Aromatic CH (Tosylate)
125.46 Aromatic CH (Tosylate)
98.88 C-1
72.39 C-5
67.84 C-7
49.68 C-4
26.56 C-2 or C-3
20.76 CH₃ (Tosylate)
20.66 C-3 or C-2

Mass Spectrometry for Reaction Product Characterization

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound and its reaction products. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

Experimental mass spectrometry data for the free base of this compound is not detailed in the provided search results. However, predicted mass spectrometry data for the hydrochloride salt is available, suggesting the expected mass-to-charge ratios (m/z) for various adducts. uni.lu Additionally, HRMS data for the tosylate salt confirms the expected molecular formula. rsc.org

For the tosylate salt, a calculated m/z of 130.0863 for the protonated molecule [C₆H₁₂NO₂]⁺ was found to be in close agreement with the experimental value of 130.0861. rsc.org This confirms the elemental composition of the cationic portion of the molecule, which corresponds to the protonated form of this compound.

The fragmentation patterns observed in the mass spectrum can provide valuable structural information. For the 6,8-dioxabicyclo[3.2.1]octane core, characteristic fragmentation pathways would likely involve the cleavage of the bicyclic ring system, loss of water, or loss of the amine group. The specific fragmentation will depend on the ionization technique employed (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Predicted Mass Spectrometry Data for (1s,5r)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride uni.lu

Adduct m/z
[M+H]⁺ 130.08626
[M+Na]⁺ 152.06820
[M-H]⁻ 128.07170
[M+NH₄]⁺ 147.11280
[M+K]⁺ 168.04214
[M+H-H₂O]⁺ 112.07624

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for the identification of functional groups within a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amine and the C-O bonds of the ether linkages.

Specific experimental IR data for this compound is not available in the provided search results. However, based on its structure, the following characteristic IR absorption bands can be predicted:

N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-O stretching: The C-O stretching vibrations of the ether linkages in the bicyclic system would be expected to appear as strong bands in the fingerprint region, typically between 1000-1200 cm⁻¹.

N-H bending: The N-H bending (scissoring) vibration of a primary amine usually appears in the range of 1590-1650 cm⁻¹.

C-H stretching: The C-H stretching vibrations of the aliphatic ring system would be observed just below 3000 cm⁻¹.

The analysis of IR spectra is particularly useful in monitoring reactions, for example, by observing the disappearance of the hydroxyl stretch (around 3200-3600 cm⁻¹) of a precursor alcohol and the appearance of the N-H stretches of the amine product.

Emerging Research Frontiers and Future Directions

Exploration of Novel Bicyclic Building Blocks for Chemical Synthesis

The demand for complex, three-dimensional molecules in drug discovery has spurred research into novel bicyclic scaffolds. researchgate.netfiveable.me Bicyclic compounds, with their constrained conformations, offer a way to escape the "flatland" of traditional aromatic compounds, providing precise spatial arrangements of functional groups. researchgate.netchemistrylearner.comwikipedia.org 6,8-Dioxabicyclo[3.2.1]octan-4-amine, as a chiral building block, is part of this trend, offering a rigid framework for constructing more complex molecules.

Researchers are actively developing new synthetic methods to create a diverse collection of bicyclic amines. researchgate.netacs.orgnih.gov These efforts aim to produce building blocks with varied substitution patterns and functionalities, which are crucial for medicinal chemistry and the synthesis of biologically active compounds. lifechemicals.comresearchgate.net The synthesis of such compounds often involves innovative strategies like intramolecular C-H amination or photochemical reactions to construct the complex ring systems. acs.orgnih.govchemrxiv.org The 6,8-dioxabicyclo[3.2.1]octane skeleton, in particular, is a target for synthetic strategies due to its presence in various bioactive natural products. acs.org The development of versatile synthetic routes to this and related bicyclic structures is essential for their broader application. mykhailiukchem.orgacs.org

Table 1: Examples of Bicyclic Scaffolds in Chemical Synthesis
Scaffold TypeKey Structural FeaturePrimary Application AreaReference Example
Fused BicyclicTwo rings share two adjacent atoms (one bond).Natural products, pharmaceuticals.Decalin wikipedia.org
Bridged BicyclicTwo rings share two non-adjacent atoms (a bridge).Medicinal chemistry, materials science.Norbornane wikipedia.org
Spiro BicyclicTwo rings share a single atom.Drug discovery, organic synthesis.Spiro[5.5]undecane wikipedia.org
Heterobicyclic (e.g., 6,8-Dioxabicyclo[3.2.1]octane)Contains heteroatoms (e.g., oxygen, nitrogen) in the rings.Chiral building blocks, peptidomimetics.This compound researchgate.net

Development of Green Chemistry Methodologies for Sustainable Production

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. unibo.it For a compound like this compound, this involves developing sustainable production methods that are efficient, use less hazardous materials, and reduce waste. mdpi.com Research in this area focuses on several key strategies applicable to the synthesis of bicyclic amines.

One major focus is the use of one-pot or cascade reactions, which combine multiple synthetic steps into a single operation, thereby saving time, solvents, and energy. mdpi.comrsc.org Other approaches include the use of microwave-assisted synthesis to accelerate reaction times and improve yields, often under solvent-free conditions. mdpi.com The replacement of traditional volatile organic solvents with greener alternatives like water or bio-based solvents is another critical area of research. unibo.itrsc.org Furthermore, the development of catalytic processes, particularly those using recyclable heterogeneous catalysts or biocatalysts, is a cornerstone of green chemistry for amine production. mdpi.comrsc.org These methods offer high atom economy and reduce the generation of hazardous waste. mdpi.com The production of amines from renewable biomass resources, such as chitin, is also being explored as a long-term sustainable pathway. nih.gov

Table 2: Green Chemistry Principles Applied to Amine Synthesis
PrincipleMethodologyBenefit
Atom EconomyCatalytic reactions, one-pot synthesis.Maximizes incorporation of starting materials into the final product. mdpi.com
Safer Solvents & ReagentsUse of water, ethanol, or solvent-free conditions. rsc.orgReduces toxicity and environmental pollution. unibo.it
Energy EfficiencyMicrowave-assisted synthesis, ambient temperature reactions. mdpi.comLowers energy consumption and operational costs.
Use of Renewable FeedstocksSynthesis from biomass-derived platform chemicals. rsc.orgReduces reliance on fossil fuels.
Waste PreventionCascade reactions, recyclable catalysts.Minimizes the generation of hazardous byproducts. mdpi.com

Chemical Genetics and Target Identification Strategies

Chemical genetics utilizes small molecules to perturb biological systems, offering a powerful method for understanding protein function and identifying new drug targets. researchgate.netbenthamdirect.com A bioactive compound derived from this compound could be used as a chemical probe in such studies. The primary challenge in this field is identifying the specific molecular target responsible for the observed biological effect. bohrium.com

Several strategies are employed for target deconvolution. In "forward chemical genetics," a compound is identified through phenotypic screening, and subsequent studies aim to find its target. researchgate.netnih.gov Methods for this include affinity-based approaches, where the compound is immobilized to pull down its binding partners from cell lysates. bohrium.com Another powerful technique involves genetic screening, where libraries of gene knockdowns (e.g., using RNAi) or overexpression libraries are screened to find genes that alter sensitivity to the compound. nih.govcreative-biolabs.comnih.gov A match between the phenotype induced by the small molecule and that caused by a specific genetic perturbation can reveal the compound's target or pathway. nih.govsingerinstruments.com These approaches are critical for validating the mechanism of action of new bioactive compounds. researchgate.netunimib.it

Table 3: Key Strategies in Chemical Genetics
StrategyDescriptionOutcome
Forward Chemical GeneticsStarts with a desired phenotype and identifies a small molecule that produces it, then finds the target. researchgate.netDiscovery of novel biological pathways and drug targets.
Reverse Chemical GeneticsStarts with a known protein target and screens for small molecules that modulate its function. nih.govDevelopment of specific inhibitors or activators for validated targets.
Phenotypic ScreeningScreening compound libraries for their effect on whole cells or organisms to identify a desired biological response. bohrium.comunimib.itIdentification of bioactive "hit" compounds.
Target DeconvolutionThe process of identifying the specific molecular target(s) of a bioactive compound. Validation of the compound's mechanism of action.

Advanced Applications in Materials Science

The rigid and well-defined three-dimensional structure of bicyclic compounds makes them attractive building blocks for advanced materials. The this compound scaffold, with its inherent chirality and defined exit vectors for functionalization, holds potential for creating novel polymers and materials with unique properties.

Polymers derived from bicyclic monomers can exhibit enhanced thermal stability and superior mechanical properties compared to their linear counterparts. The constrained nature of the bicyclic core can lead to materials with specific morphologies and functionalities. The amine group on the this compound scaffold provides a reactive handle for polymerization or for grafting the molecule onto surfaces to create functional materials. Potential applications could include the development of chiral stationary phases for chromatography, specialized polymers for membranes, or as components in stimuli-responsive materials.

Rational Design and Optimization of Bioactive Compounds

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target's structure and function. mdpi.comunimi.it The rigid this compound scaffold is an excellent starting point for this process, as it reduces the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for its target. researchgate.net

The process begins with identifying a lead compound and then systematically modifying its structure to improve its properties. This involves structure-activity relationship (SAR) studies, where different functional groups are introduced onto the bicyclic core to probe interactions with the target, such as hydrophobic pockets or hydrogen-bonding sites. mans.edu.egdrugdesign.org For instance, derivatives of a related 3-aza-6,8-dioxabicyclo[3.2.1]octane scaffold have been designed as peptidomimetics and enzyme inhibitors. researchgate.net Computational methods, including molecular docking and molecular dynamics, play a crucial role in predicting how modifications will affect binding and in guiding the design of new analogs with enhanced potency and optimized pharmacokinetic profiles. mdpi.comnih.gov This iterative cycle of design, synthesis, and testing is fundamental to the optimization of bioactive compounds. nih.gov

Q & A

Q. What advanced computational methods predict the reactivity of this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) calculations model transition states for skeletal rearrangements, guiding reagent selection (e.g., SOCl₂ vs. DAST ). Molecular dynamics simulations predict solvent effects on stereoselectivity. For bioactivity, pharmacophore mapping using software like Schrödinger Suite aligns scaffold features with target binding pockets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.